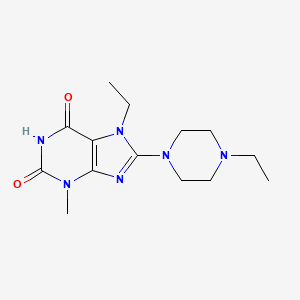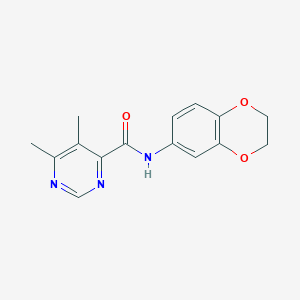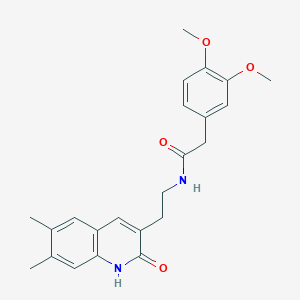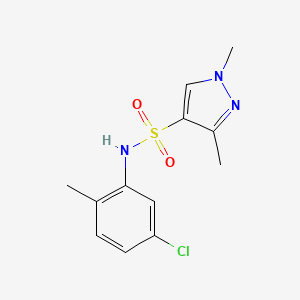![molecular formula C20H22N2O B2766138 N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide CAS No. 852137-16-7](/img/structure/B2766138.png)
N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide, also known as DIM-C-pPhBr, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective inhibitor of the STAT3 signaling pathway, which is involved in a variety of cellular processes, including cell growth, differentiation, and survival.
Scientific Research Applications
Pharmacological Applications
The compound serves as a convenient intermediate for the synthesis of various disubstituted 1-(indolin-5-yl)methanamines. These derivatives have shown promise in pharmacological studies. Specifically:
- Interaction with RCAR/(PYR/PYL) Receptor Proteins : Some indolinylmethyl sulfonamides derived from this compound exhibit strong affinity for RCAR/(PYR/PYL) receptor proteins in wheat. Their binding affinity rivals or even surpasses that of the essential plant hormone abscisic acid (ABA) . These interactions are relevant to plant signaling pathways and stress responses.
Organic Synthesis and Intermediates
The compound’s structure makes it valuable as an intermediate in organic synthesis:
- Dihydroindole Synthesis : The most direct method for preparing this compound involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione, using concentrated sulfuric acid as a catalyst. The resulting (2,3-dihydro-1H-indol-5-ylmethyl)amine can then serve as a building block for other disubstituted 1-(indolin-5-yl)methanamines .
Catalysis and Green Chemistry
While not directly related to the compound itself, it’s worth noting that l-tyrosine has been found to be an efficient catalyst for the condensation of substituted indole-3-aldehydes with meldrum’s acid. This reaction occurs in water at room temperature and produces valuable products .
Antiviral Activity
Although not specifically studied for this compound, research on substituted indoles has led to the synthesis of ethyl 2- and 4-alkylaminomethylindole-3-carboxylates with potential antiviral properties . While this information is not directly tied to our compound, it highlights the broader interest in indole derivatives.
properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-13-7-14(2)9-18(8-13)20(23)21-12-16-5-6-19-17(11-16)10-15(3)22(19)4/h5-11H,12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXHBEWNZAZNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2766055.png)
![(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2766058.png)
![N-[(4-methoxyphenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2766059.png)




![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(butan-2-yl)acetamide](/img/structure/B2766067.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone](/img/structure/B2766068.png)




